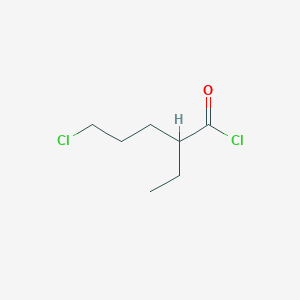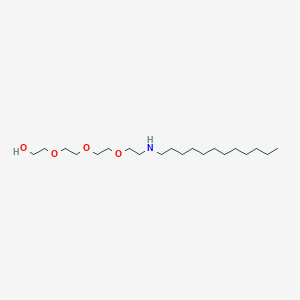![molecular formula C18H22N2O4 B14472568 (E)-Bis[4-(dimethoxymethyl)phenyl]diazene CAS No. 67591-46-2](/img/structure/B14472568.png)
(E)-Bis[4-(dimethoxymethyl)phenyl]diazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-Bis[4-(dimethoxymethyl)phenyl]diazene is an organic compound characterized by the presence of two phenyl rings substituted with dimethoxymethyl groups and connected by a diazene (N=N) linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Bis[4-(dimethoxymethyl)phenyl]diazene typically involves the reaction of 4-(dimethoxymethyl)aniline with nitrous acid to form the corresponding diazonium salt. This intermediate is then coupled with another molecule of 4-(dimethoxymethyl)aniline under basic conditions to yield the desired diazene compound. The reaction conditions often require careful control of temperature and pH to ensure the stability of the diazonium intermediate and the successful formation of the diazene linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(E)-Bis[4-(dimethoxymethyl)phenyl]diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the diazene linkage can yield the corresponding hydrazine derivative.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
科学研究应用
(E)-Bis[4-(dimethoxymethyl)phenyl]diazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its diazene linkage.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of (E)-Bis[4-(dimethoxymethyl)phenyl]diazene involves its interaction with specific molecular targets. The diazene linkage can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
相似化合物的比较
Similar Compounds
Azobenzene: Similar structure with a diazene linkage but lacks the dimethoxymethyl substituents.
Benzidine: Contains a similar diazene linkage but with different substituents on the phenyl rings.
Uniqueness
(E)-Bis[4-(dimethoxymethyl)phenyl]diazene is unique due to the presence of dimethoxymethyl groups, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other diazene-containing compounds and contributes to its specific properties and applications.
属性
CAS 编号 |
67591-46-2 |
|---|---|
分子式 |
C18H22N2O4 |
分子量 |
330.4 g/mol |
IUPAC 名称 |
bis[4-(dimethoxymethyl)phenyl]diazene |
InChI |
InChI=1S/C18H22N2O4/c1-21-17(22-2)13-5-9-15(10-6-13)19-20-16-11-7-14(8-12-16)18(23-3)24-4/h5-12,17-18H,1-4H3 |
InChI 键 |
PVORTSHKIXBDQM-UHFFFAOYSA-N |
规范 SMILES |
COC(C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


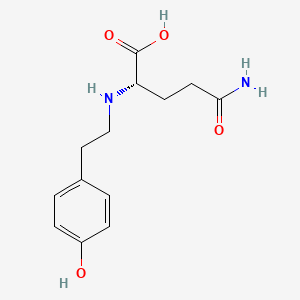

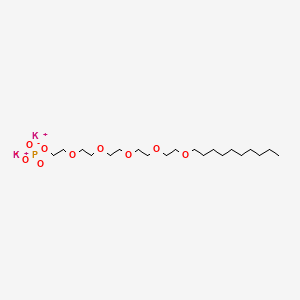
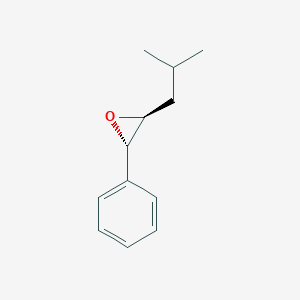
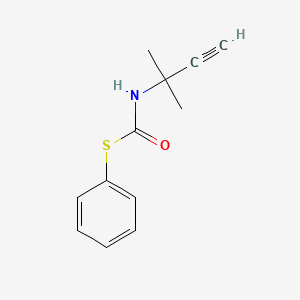
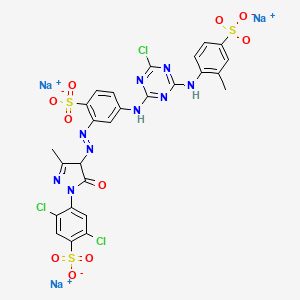
![N,N''-(Methylenedi-4,1-phenylene)bis[N'-tridecylurea]](/img/structure/B14472526.png)

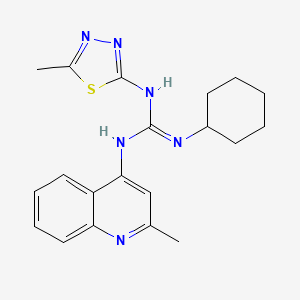
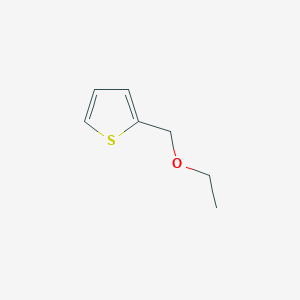
![Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]-](/img/structure/B14472560.png)
